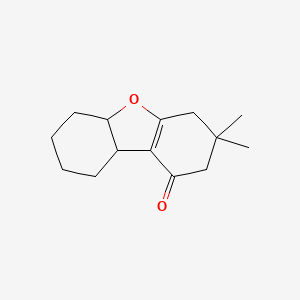

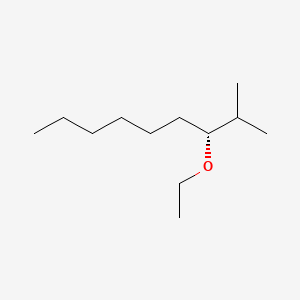

(3R)-3-ethoxy-2-methylnonane

Overview

Description

(3R)-3-ethoxy-2-methylnonane: is a non-ionic surfactant derived from ethoxylated fatty alcohols. This compound is known for its strong detergency and dispersion capacity, making it an ideal ingredient in household, industrial, and institutional cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-ethoxy-2-methylnonane involves the reaction of branched alcohols (C9-11) with ethylene oxide. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the alcohols are continuously fed and reacted with ethylene oxide. The process is monitored to maintain optimal reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-ethoxy-2-methylnonane primarily undergoes reactions typical of ethoxylated alcohols, such as:

Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.

Reduction: This can convert the ethoxylated alcohols back to their parent alcohols.

Substitution: This can involve the replacement of the ethoxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various halogenating agents or nucleophiles can be employed.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Parent alcohols.

Substitution: Halogenated alcohols, ethers.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-ethoxy-2-methylnonane is used as a surfactant in various reactions to enhance solubility and reaction rates .

Biology: In biological research, it is used in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes .

Medicine: In medicine, it is used in formulations for topical applications, leveraging its emulsifying properties to enhance the delivery of active ingredients .

Industry: In the industrial sector, it is widely used in cleaning products, textile processing, and as an emulsifier in various formulations .

Mechanism of Action

The mechanism of action of (3R)-3-ethoxy-2-methylnonane involves its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of solutions. This compound interacts with lipid bilayers in cell membranes, leading to their disruption and increased permeability . The ethoxylated chains interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier .

Comparison with Similar Compounds

- Alcohols, C9-11, ethoxylated, propoxylated

- Alcohols, C9-11-branched and linear, ethoxylated propoxylated

- Isodeceth-5 (ethoxylated fatty alcohols)

Comparison: While all these compounds share similar surfactant properties, (3R)-3-ethoxy-2-methylnonane is unique due to its specific chain length distribution and degree of ethoxylation, which provide optimal detergency and emulsifying properties .

Properties

IUPAC Name |

(3R)-3-ethoxy-2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-5-7-8-9-10-12(11(3)4)13-6-2/h11-12H,5-10H2,1-4H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJIAUEAAVGGO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78330-20-8 | |

| Record name | Alcohols, C9-11-iso-, C10-rich, ethoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078330208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C9-11-iso-, C10-rich, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)

![(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid](/img/structure/B1608930.png)

![Calix[5]arene](/img/structure/B1608933.png)